molecular formula C24H44O21 B1212644 Cellotetraitol CAS No. 5548-55-0

Cellotetraitol

Cat. No. B1212644
CAS RN: 5548-55-0
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-ZEUIETHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cellotetraitol, also known as 4-O-methyl-D-glucuronic acid (4-OMe-D-GlcA), is a natural polysaccharide found in plant cell walls. It is a structural component of the cell wall and is important for cell wall integrity. Cellotetraitol is a linear molecule composed of four sugar residues and is a component of a larger family of polysaccharides known as pectins. Pectins are a family of polysaccharides found in plant cell walls and are important for cell wall integrity and permeability. Cellotetraitol is a structural component of pectin and is important for cell wall integrity and permeability.

Scientific Research Applications

Cell Chips as Tools in Cell Biology

Cell culture technologies, initially developed as research tools for studying cell functions, have evolved into crucial components of the biotechnology industry. The integration of sensors and microfluidic components with cell culture techniques has led to the emergence of 'cellomics'. This field focuses on creating advanced analytic platforms for high-throughput studies, offering a controlled environment for cell studies. Cell chips, significant in biosensors and bioelectronics, are applied in cell counting, detection, cytotoxicity assays, migration assays, and stem cell studies (Primiceri et al., 2013).

The Cellosaurus Knowledge Resource

The Cellosaurus is an extensive resource on cell lines, crucial for biomedical research. It documents cell lines across vertebrates and invertebrates, providing information, cross-references, and literature citations for over 100,000 cell lines. This resource is instrumental in identifying contaminated or misidentified cell lines, thereby enhancing the quality of life sciences research (Bairoch, 2018).

CELLO2GO: Protein Localization Prediction

CELLO2GO is a web-based system for screening protein properties and predicting subcellular localization. It combines CELLO localization-predicting and BLAST homology-searching approaches. This tool is essential for research involving complex subcellular systems, offering an integration of CELLO and BLAST for comprehensive protein analysis (Yu et al., 2014).

Apoptosis and Necrosis Measurement with Cellometer

The Cellometer imaging cytometry system, developed by Nexcelom Bioscience, offers a quick and cost-effective method for apoptosis and necrosis detection. Its application in studying the effects of heat and drug-induced cell death in Jurkat cells demonstrates its potential in enhancing research efficiency, especially in smaller laboratories or situations requiring rapid data analysis (Chan et al., 2011).

Cell Sorting with Real-time Microscopic Image Processing

A non-destructive on-chip cell sorting system, combining microfluidics and electrostatic force, has been developed for single-cell-based cultivation. It includes a cell sorting chip and an image analysis system, offering efficient and routine cell purification. This innovation is significant for cellomics studies requiring purified individual cells from mixed cell types (Takahashi et al., 2004).

Genetic Circuit Design Automation

The development of a programming language for biological regulatory circuits, akin to electronic circuit design, has facilitated the creation of DNA-encoded circuits for cellular functions. This advancement is pivotal in biotechnology projects involving decision-making, control, sensing, or spatial organization (Nielsen et al., 2016).

properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-ZEUIETHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970825
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellotetraitol

CAS RN

5548-55-0
Record name Cellotetraitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
48
Citations
SP Shoemaker, RD Brown Jr - Biochimica et Biophysica Acta (BBA) …, 1978 - Elsevier
… of specific glycosidic bonds was investigated for each endoglucanase and the exo-cellobiohydrolase by comparing initial hydrolysis products from cellopentaitol or cellotetraitol. For this …
Number of citations: 140 www.sciencedirect.com
MS Mafa, S Malgas, K Rashamuse, BI Pletschke - Carbohydrate Research, 2020 - Elsevier
… The reaction time for the hydrolysis of pNPC and cellotetraitol was 15 min, while the … The total reducing sugars released by the enzymes from cellotetraitol, CMC, Avicel substrates and …
Number of citations: 14 www.sciencedirect.com
KA Morrison, BK Bendiak… - Journal of The American …, 2018 - ACS Publications
… cellotetraitol and from d-isomaltotetraitol are such that the major contributor by far in the mobility spectra is cellotetraitol… drift times of dimer species for cellotetraitol and d-isomaltotetraitol …
Number of citations: 10 pubs.acs.org
F Barras, I Bortoli-German, M Bauzan, J Rouvier… - FEBS …, 1992 - Wiley Online Library
… The hydrolysis of cellotetraitol by endoglucanase Z was followed by HPLC and 1 H NMR. Results show that cellobiitol and β‐cellobiose are initially formed, demonstrating that the …
Number of citations: 56 febs.onlinelibrary.wiley.com
JE Tostevin, HA Swenson - Journal of Polymer Science …, 1976 - Wiley Online Library
Diffusion coefficients of cellodextrin alditols from DP 1 to 5 in 0.32 molar NaOH are found to be 22% less than in water. Slightly lower diffusion rates and higher friction coefficients and …
Number of citations: 5 onlinelibrary.wiley.com
WA Lindner, C Dennison, RK Berry - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
… Under similar conditions cellotetraitol and cellopentaitol were each degraded to a mixture of … During shorter incubation periods (10-20 min), a major product of cellotetraitol degradation …
Number of citations: 8 www.sciencedirect.com
T Tanaka, R Yamamoto, S Oi - Agricultural and biological …, 1983 - Taylor & Francis
The β-transglucosylase of Sclerotinia libertiana catalyzed the reaction transferring the non-reducing end glucose of cellotetraitol (G 4 -OH) to the non-reducing end glucose of G 4 -OH, …
Number of citations: 11 www.tandfonline.com
KA Morrison, BK Bendiak… - Journal of The American …, 2016 - ACS Publications
… Beginning with the one β-linked tetrasaccharide-alditol, cellotetraitol adducted with the … The α-linked analogue of cellotetraitol, maltotetraitol yielded a simpler drift time isolated CID …
Number of citations: 29 pubs.acs.org
BV McCleary, D Mangan, R Daly, S Fort, R Ivory… - Carbohydrate …, 2014 - Elsevier
… This is consistent with the relative rates of hydrolysis of cellotetraitol and cellopentaitol by … 3 , again consistent with the rate of hydrolysis of cellopentaitol and cellotetraitol by this enzyme. …
Number of citations: 32 www.sciencedirect.com
KM Bhat, AJ Hay, M Claeyssens… - Biochemical journal, 1990 - portlandpress.com
… II, III and IV attacked cellotetraitol to releaseroughly equimolar amounts of cellobiose and … amounts of cellotri-itol and cellotriose from cellotetraitol but no glucose and glucitol, and this …
Number of citations: 66 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.